6-hexyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one 6-hexyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14799978
InChI: InChI=1S/C29H28O3/c1-4-5-6-7-12-23-18(2)24-16-25-26(17-31-27(25)19(3)28(24)32-29(23)30)22-14-13-20-10-8-9-11-21(20)15-22/h8-11,13-17H,4-7,12H2,1-3H3
SMILES:
Molecular Formula: C29H28O3
Molecular Weight: 424.5 g/mol

6-hexyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC14799978

Molecular Formula: C29H28O3

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

6-hexyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C29H28O3
Molecular Weight 424.5 g/mol
IUPAC Name 6-hexyl-5,9-dimethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C29H28O3/c1-4-5-6-7-12-23-18(2)24-16-25-26(17-31-27(25)19(3)28(24)32-29(23)30)22-14-13-20-10-8-9-11-21(20)15-22/h8-11,13-17H,4-7,12H2,1-3H3
Standard InChI Key ALWWAKNHCIMZIM-UHFFFAOYSA-N
Canonical SMILES CCCCCCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC5=CC=CC=C5C=C4)C

Introduction

6-hexyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound with significant interest in the fields of medicinal chemistry and material science. Its structural complexity and functional groups make it a candidate for potential biological and industrial applications.

Chemical Identity

Below are the key identifiers and properties of the compound:

PropertyDetails
IUPAC Name6-hexyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one
Molecular FormulaC29_{29}H28_{28}O3_{3}
Molecular Weight424.5 g/mol
PubChem CID1853800
SMILES NotationCCCCCCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC5=CC=CC=C5C=C4)C
InChI KeyALWWAKNHCIMZIM-UHFFFAOYSA-N

Structural Features

The compound is characterized by:

  • A fused chromenone core with a furan ring.

  • A hexyl chain substitution at position 6.

  • Dimethyl groups at positions 5 and 9.

  • A naphthalenyl group at position 3.

The molecular structure suggests significant hydrophobicity due to the hexyl chain and aromatic groups.

Synthesis

Although specific synthesis pathways for this compound are not detailed in the provided sources, similar furochromenone derivatives are typically synthesized via:

  • Cyclization reactions involving coumarins or chromenones.

  • Functionalization with alkyl or aryl groups through Friedel-Crafts acylation or alkylation.
    Future experimental studies may explore optimized routes for its preparation.

Potential Applications

Based on its structure, the compound could have applications in:

  • Pharmaceuticals:

    • The fused chromenone system is known for antioxidant, anti-inflammatory, and anticancer properties.

    • The naphthalenyl group may enhance binding affinity to biological targets.

  • Material Science:

    • Aromatic systems like this are candidates for organic semiconductors or light-emitting materials.

  • Synthetic Chemistry:

    • Could serve as an intermediate in the synthesis of more complex molecules.

Research Directions

Further studies should focus on:

  • Biological activity screening to evaluate its pharmacological potential.

  • Exploring its electronic properties for material applications.

  • Developing green synthesis methods to improve yield and reduce environmental impact.

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